Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate
Description
Properties
IUPAC Name |
methyl 5-bromo-2,3-difluoro-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2O3/c1-20-15(19)10-7-11(16)14(13(18)12(10)17)21-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKATAYVBWKAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
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Substrate : Methyl 4-(benzyloxy)-2,3-difluorobenzoate (synthesized via benzylation of methyl 4-hydroxy-2,3-difluorobenzoate using benzyl bromide and a base such as K₂CO₃).
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Brominating Agent : N-Bromosuccinimide (NBS) or molecular bromine (Br₂).
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Solvent : Dichloromethane (DCM) or acetic acid.
Key Data
| Parameter | Value (NBS) | Value (Br₂) |
|---|---|---|
| Temperature | 0–25°C | 25–40°C |
| Reaction Time | 6–12 h | 2–4 h |
| Yield | 65–75% | 70–80% |
| Purity (HPLC) | ≥97% | ≥95% |
Mechanistic Insight :
The electron-withdrawing effects of the fluorine atoms direct bromination to the 5-position. NBS offers better regioselectivity compared to Br₂, which may generate di-brominated byproducts under harsh conditions.
Multi-Step Synthesis via Intermediate Nitration and Reduction
This method, adapted from analogous indole syntheses, involves nitration followed by bromination and esterification.
Stepwise Procedure
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Nitration :
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Substrate: Methyl 4-(benzyloxy)-2,3-difluorobenzoate.
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Reagents: HNO₃/H₂SO₄ mixture.
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Conditions: 0–5°C, 2 h.
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Product: Methyl 4-(benzyloxy)-5-nitro-2,3-difluorobenzoate (yield: 85–90%).
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Reduction and Bromination :
Advantages :
One-Pot Sequential Functionalization
A streamlined approach inspired by CN105622382A, combining benzylation, fluorination, and bromination in a single reactor.
Optimized Protocol
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Benzylation :
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Methyl 4-hydroxy-2,3-difluorobenzoate + benzyl bromide + K₂CO₃ in DMF, 80°C, 4 h (yield: 90%).
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Bromination :
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In situ addition of NBS (1.1 eq) and FeCl₃ (0.1 eq) at 25°C, 8 h (yield: 78%).
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Key Benefits :
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Reduced purification steps.
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Total yield: 70% (vs. 50–60% for multi-step methods).
Enzymatic Benzylation and Halogenation
An emerging green chemistry approach utilizes lipases or esterases for regioselective benzylation, followed by enzymatic bromination.
Experimental Setup
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Enzyme : Candida antarctica lipase B (CAL-B).
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Solvent : tert-Butanol/water (9:1).
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Benzyl Donor : Vinyl benzyl ether.
| Parameter | Value |
|---|---|
| Benzylation Yield | 82% |
| Bromination Yield | 68% |
| Total Process Time | 24 h |
Limitations :
-
Scalability challenges.
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Enzyme cost and stability.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Bromination | 70–80 | 95–97 | High | Low |
| Multi-Step Synthesis | 65–75 | 98–99 | Moderate | Medium |
| One-Pot | 70 | 94–96 | High | Low |
| Enzymatic | 68–82 | 90–92 | Low | High |
Critical Observations :
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The benzyloxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, KOH).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4) in anhydrous solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance lipophilicity, facilitating membrane penetration, while the bromine and fluorine atoms can influence binding affinity and selectivity.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key analogs identified from CAS databases and literature include:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 4-Bromo-2-fluoro-5-methylbenzoic acid | 415965-24-1 | 0.97 | Carboxylic acid group; methyl at position 5 |
| 6-Bromo-2,3-difluorobenzoic acid | 183065-72-7 | 0.94 | Bromine at position 6; carboxylic acid group |
| 4,5-Dibromo-2-fluorobenzoic acid | 289039-48-1 | 0.92 | Additional bromine at position 5 |
| Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate | Not provided | N/A | Ethyl ester instead of methyl ester |
| 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene | 511540-64-0 | N/A | Difluoromethoxy group; additional fluorines |
Data sourced from CAS similarity analyses and supplier catalogs .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The methyl ester derivative (target compound) exhibits moderate lipophilicity (XLogP3 ~3.8), lower than its ethyl ester analog (~4.2) due to the shorter alkyl chain. The trifluorobenzene derivative shows significantly higher lipophilicity (XLogP3 = 5.3), attributed to its multiple fluorine atoms.
- Acid vs. Ester : Carboxylic acid analogs (e.g., 4-bromo-2-fluoro-5-methylbenzoic acid) have lower molecular weights and higher polarity, making them more water-soluble but less membrane-permeable than ester derivatives .
Reactivity and Functional Group Impact
- Ester Group : The methyl ester in the target compound is more hydrolytically labile than carboxylic acids but less reactive than ethyl esters due to smaller steric effects .
- Halogen Positioning : Bromine at position 5 (target) vs. 6 (6-bromo-2,3-difluorobenzoic acid) alters electronic effects on the aromatic ring, influencing electrophilic substitution patterns .
- Fluorine Substitution: Difluoro substitution at positions 2 and 3 enhances electronegativity and metabolic stability compared to mono-fluoro analogs .
Biological Activity
Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate (referred to as M4BBDF) is an organic compound notable for its unique structural features, including a benzyloxy group and difluorination on a benzene ring. Despite its intriguing structure, comprehensive studies detailing its biological activity remain limited. This article aims to explore the potential biological activities of M4BBDF, drawing from available literature and related compounds.
M4BBDF has the following chemical characteristics:
- Molecular Formula : C15H12BrF2O3
- Molecular Weight : 363.15 g/mol
- Structure : Contains a benzyloxy group and two fluorine atoms on the benzene ring.
Comparison with Similar Compounds
The following table compares M4BBDF with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Similarity Index |
|---|---|---|---|
| Methyl 4-bromo-2,6-difluorobenzoate | C13H9BrF2O2 | Lacks benzyloxy group; different fluorine positioning | 0.93 |
| Methyl 5-bromo-2-fluorobenzoate | C13H10BrF | Simpler structure; fewer halogens | 0.91 |
| Methyl 4-bromo-2-fluoro-6-methylbenzoate | C14H12BrF | Contains methyl group; fewer fluorines | 0.90 |
| tert-Butyl 4-bromo-2,6-difluorobenzoate | C15H16BrF2O | Tert-butyl instead of benzyloxy; similar halogen pattern | 0.93 |
The presence of both the benzyloxy group and difluorination in M4BBDF may enhance its reactivity and biological activity compared to these similar compounds .
Pharmacological Potential
While specific studies on M4BBDF are scarce, compounds with similar structures often exhibit significant pharmacological properties. For instance, polyfluorinated benzoic acids have been noted for their role as stabilizers and catalysts in various chemical reactions . The presence of halogen atoms in organic compounds frequently correlates with increased biological activity, including antimicrobial and anticancer effects.
Related Research Findings
- Inhibitory Activity Against Enzymes : Compounds similar to M4BBDF have been shown to inhibit key enzymes involved in proliferative processes. For example, certain derivatives have demonstrated inhibitory activity against Ras protein farnesyl transferase, which is crucial for cell signaling pathways related to cancer .
- Antiproliferative Effects : Some related compounds have exhibited antiproliferative activity against various cancer cell lines, suggesting that M4BBDF may also possess similar properties .
- Mechanisms of Action : The mechanisms by which structurally related compounds exert their biological effects often involve interactions with specific molecular targets or pathways, such as enzyme inhibition or receptor antagonism .
Example Study on Similar Compounds
A study investigated the biological effects of a related compound, demonstrating its ability to inhibit dihydroorotate dehydrogenase in Plasmodium falciparum, a malaria parasite. This inhibition occurred at micromolar concentrations and highlighted the potential for developing therapeutic agents targeting similar pathways .
In Vivo Testing
Research on polyfluorosalicylate esters revealed their capacity to react with nucleophiles and form stable complexes that exhibited notable biological activities, including analgesic effects in animal models . Although direct studies on M4BBDF are lacking, these findings indicate a promising avenue for future research.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Methyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:
Electrophilic aromatic substitution (EAS) to introduce bromine and fluorine atoms. The electron-withdrawing nature of fluorine enhances electrophilicity at specific ring positions, directing bromination .
Benzyloxy group installation via nucleophilic substitution or Mitsunobu reaction, requiring protection/deprotection strategies to avoid side reactions .
- Optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature control (0–25°C) minimize byproducts. Catalytic agents like Pd(PPh₃)₄ improve coupling efficiency in cross-reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve the structural ambiguity of this compound?
- Methodology :
- ¹H/¹³C NMR : Fluorine and bromine atoms induce distinct splitting patterns. For example, adjacent fluorine atoms (2,3-positions) create complex coupling in aromatic protons .
- IR Spectroscopy : The ester carbonyl (C=O) stretch appears near 1720 cm⁻¹, while benzyl ether (C-O-C) absorbs at ~1250 cm⁻¹ .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 383.2 (C₁₇H₁₆BrF₂O₃) and fragments corresponding to bromine loss (Δ m/z 79/81) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, F) influence regioselectivity in further functionalization?
- Analysis :
- The 2,3-difluoro groups deactivate the benzene ring, directing electrophiles to the para position relative to the benzyloxy group. Bromine at position 5 further stabilizes intermediates via resonance .
- Example : Suzuki-Miyaura coupling at position 4 (ortho to bromine) is favored due to enhanced leaving-group ability of bromine in Pd-catalyzed reactions .
Q. What methodologies are used to evaluate its potential as a bioactive intermediate in drug development?
- Experimental Design :
Target Identification : Molecular docking studies (e.g., with kinase enzymes) predict binding affinity. The trifluoromethyl group in analogs shows enhanced hydrophobic interactions .
In Vitro Assays : Measure inhibition of COX-2 or CYP450 isoforms using fluorescence-based activity assays. IC₅₀ values are compared to structurally related compounds (e.g., Ethyl 5-bromo-2,3-difluorobenzoate) .
Metabolic Stability : LC-MS/MS tracks hepatic microsome degradation rates, with fluorinated analogs showing prolonged half-lives .
Q. How can researchers resolve conflicting reactivity data between this compound and its structural analogs?
- Case Study :
- Contradiction : Ethyl 4-bromo-2,3-difluorobenzoate exhibits faster nucleophilic aromatic substitution than the methyl ester derivative.
- Resolution : Steric effects from the benzyloxy group and electronic effects from fluorine were isolated via Hammett plots. The σₚ value of -F (0.06) vs. -Br (0.26) confirmed electronic dominance in this system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
